(2-Bromo-5-methoxyphenyl)(piperazin-1-yl)methanone
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Overview
Description
(2-Bromo-5-methoxyphenyl)(piperazin-1-yl)methanone is an organic compound that features a brominated aromatic ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)(piperazin-1-yl)methanone typically involves the reaction of 2-bromo-5-methoxybenzoyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a hydroxyl group.
Coupling reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)(piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)(piperazin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets such as G-protein coupled receptors (GPCRs) and ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)(piperazin-1-yl)methanone: Lacks the bromine atom, which may affect its reactivity and biological activity.
(2-Bromo-5-methoxyphenyl)(piperazin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group, which may influence its chemical properties.
Uniqueness
(2-Bromo-5-methoxyphenyl)(piperazin-1-yl)methanone is unique due to the presence of both a brominated aromatic ring and a piperazine moiety. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C12H15BrN2O2 |
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Molecular Weight |
299.16 g/mol |
IUPAC Name |
(2-bromo-5-methoxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H15BrN2O2/c1-17-9-2-3-11(13)10(8-9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
XCAYKVBENLXIFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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